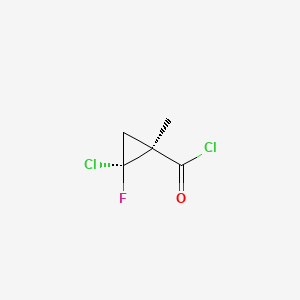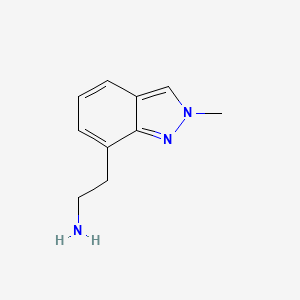![molecular formula C25H38N2O4 B13445612 1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol CAS No. 1225195-70-9](/img/structure/B13445612.png)
1,1'-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] is a complex organic compound with the molecular formula C25H38N2O4 and a molecular weight of 430.58 . This compound is known for its applications in various fields, including neurology, pain and inflammation research, and as a reference standard in analytical chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] involves multiple steps, typically starting with the reaction of methylene bis(4,1-phenyleneoxy) with isopropylamine under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency . The process involves stringent quality control measures to monitor the reaction parameters and product specifications.
化学反应分析
Types of Reactions
1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] has a wide range of applications in scientific research:
作用机制
The mechanism of action of 1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] involves its interaction with specific molecular targets and pathways. The compound is known to modulate adrenergic receptors, influencing neurotransmission and signal transduction pathways . This modulation can lead to various physiological effects, including pain relief and anti-inflammatory responses .
相似化合物的比较
Similar Compounds
Bisoprolol Fumarate: A beta-blocker used in the treatment of cardiovascular diseases.
1,1’-[Oxybis(methylene-4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol]: A structurally similar compound with similar applications.
Uniqueness
1,1’-[Methylenebis(4,1-phenyleneoxy)]bis[3-[(1-methylethyl)amino]-2-propanol] is unique due to its specific molecular structure, which allows it to interact with adrenergic receptors in a distinct manner . This unique interaction profile makes it valuable in research and potential therapeutic applications .
属性
CAS 编号 |
1225195-70-9 |
|---|---|
分子式 |
C25H38N2O4 |
分子量 |
430.6 g/mol |
IUPAC 名称 |
1-[4-[[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]methyl]phenoxy]-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C25H38N2O4/c1-18(2)26-14-22(28)16-30-24-9-5-20(6-10-24)13-21-7-11-25(12-8-21)31-17-23(29)15-27-19(3)4/h5-12,18-19,22-23,26-29H,13-17H2,1-4H3 |
InChI 键 |
MNVJIHMQUQYNOM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NCC(COC1=CC=C(C=C1)CC2=CC=C(C=C2)OCC(CNC(C)C)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


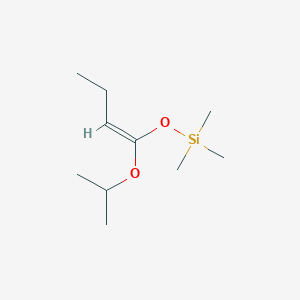
![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propan-1-ol dihydrochloride](/img/structure/B13445537.png)

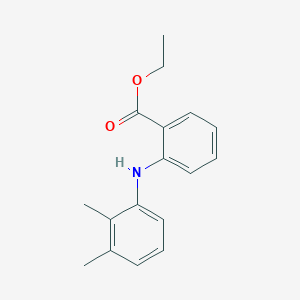
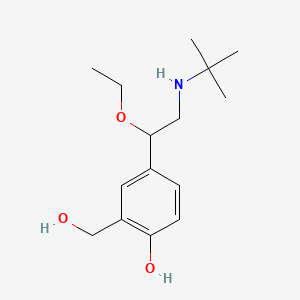
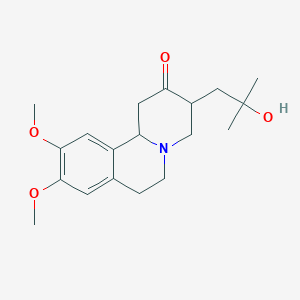


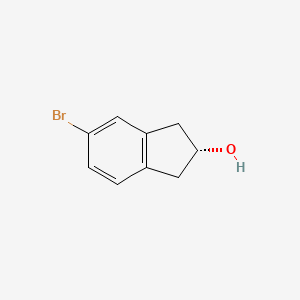
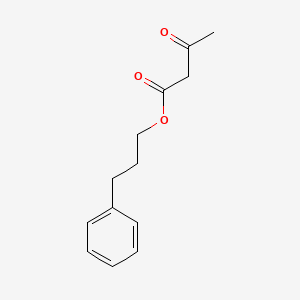
![4-[7-[(1,1-Dimethylethyl)dimethylsilyl]oxy 6-(3-Methyl-2-buten-1-yl)cannflavin B](/img/structure/B13445579.png)

